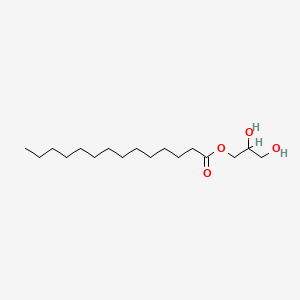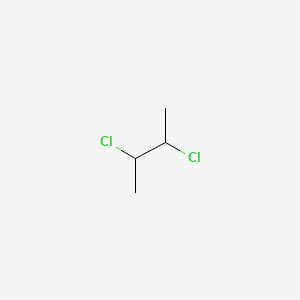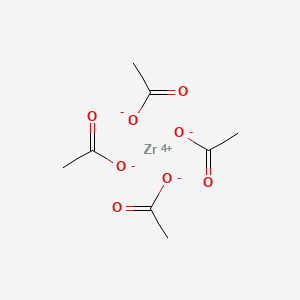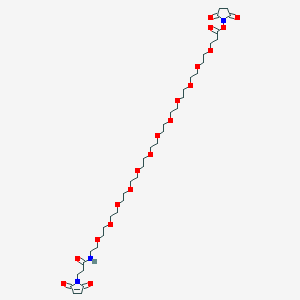
Maleimide-PEG12-NHS ester
Übersicht
Beschreibung
Maleimide-PEG12-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, NHS ester hydrolytic degradation is a competing reaction whose rate increases with pH .Molecular Structure Analysis
The molecular formula of this compound is C38H63N3O19 . Its molecular weight is 865.92 .Chemical Reactions Analysis
This compound has been extensively used in the development of protein conjugates, where it is used to link PEG chains to proteins or peptides through covalent bonding . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 865.92 . Its empirical formula is C38H63N3O19 . The elemental analysis shows that it contains C, 52.71; H, 7.33; N, 4.85; O, 35.10 .Wissenschaftliche Forschungsanwendungen
1. Enhanced Coupling Efficiency in Chromatographic Matrices
Maleimide-PEG12-NHS ester is instrumental in the covalent attachment of hydrophobic peptidic ligands to hydrophilic chromatographic matrices. This process is used to improve coupling efficiency, especially in the context of immobilization. For instance, a study demonstrated the efficacy of this compound in the immobilization of a hydrophobic peptide to a silica-amine matrix. The addition of a PEG-based linker, such as maleimide-PEG-NHS ester, allowed a 30% increase in coupling efficiency, indicating its significance in chromatographic applications (Gautam & Loh, 2012).
2. Facilitating Neurite Outgrowth
Maleimide-functionalized polymers, synthesized through processes involving this compound, have been applied in biomedical engineering. For example, a study explored the synthesis of maleimide-functionalized poly(ester carbonate)s that supported cell proliferation and neurite outgrowth. This indicates the potential of this compound in the development of materials beneficial for neurological research and applications (Xing, Ma, & Gao, 2014).
3. Site-Specific and Covalent Immobilization of Biomolecules
The this compound is pivotal in the site-specific and covalent immobilization of biomolecules for single-molecule experiments. This process involves a poly(ethylene glycol) (PEG) spacer that carries an NHS group on one end and a maleimide group on the other, enabling the efficient coupling of biomolecules to amino-functionalized surfaces. This method is significant for experiments combining single-molecule fluorescence and force measurements (Zimmermann et al., 2010).
4. Development of Mucoadhesive Drug Carriers
This compound has been used to modify alginate, a carbohydrate-based polymer, creating enhanced mucoadhesive drug carriers. This modification improves the polymer’s interaction with mucus glycoproteins, leading to increased retention and efficacy of drug delivery systems. Such advancements are crucial in the development of more effective drug delivery methodologies (Shtenberg, Goldfeder, Schroeder, & Bianco-Peled, 2017).
5. Synthesis of Hydrolytically Stable Polymers for Bioconjugation
The compound plays a role in creating hydrolytically stable maleimide-end-functionalized polymers for bioconjugation, addressing challenges like hydrolysis susceptibility in bioconjugation strategies. This advancement is particularly important for long-term stability in therapeutic and diagnostic applications (Wright et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of Mal-amido-PEG12-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.
Mode of Action
Mal-amido-PEG12-NHS interacts with its targets through two functional groups: the N-hydroxysuccinimide (NHS) ester and the maleimide group . The NHS ester reacts with primary amines (-NH2) to form amide bonds, enabling the labeling of proteins and other amine-containing molecules . On the other hand, the maleimide group reacts with thiol groups (-SH) to form a covalent bond, facilitating the connection of biomolecules with a thiol .
Biochemical Pathways
The biochemical pathways affected by Mal-amido-PEG12-NHS are primarily related to protein modification and function. By forming covalent bonds with proteins and other biomolecules, Mal-amido-PEG12-NHS can alter their properties and functions, potentially affecting downstream biochemical pathways .
Result of Action
The result of Mal-amido-PEG12-NHS’s action is the modification of proteins and other amine-containing molecules, which can lead to changes in their function . This can have various molecular and cellular effects, depending on the specific targets and the context in which the compound is used.
Action Environment
The action of Mal-amido-PEG12-NHS can be influenced by various environmental factors. For instance, the reactivity of the NHS ester and maleimide group is pH-dependent, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Additionally, the compound is sensitive to moisture and temperature, and should be stored at low temperatures in dry conditions for optimal stability .
Safety and Hazards
Maleimide-PEG12-NHS ester is suspected of causing cancer . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Zukünftige Richtungen
Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond . This suggests that this compound could continue to be a valuable tool in the field of protein conjugation in the future.
Biochemische Analyse
Biochemical Properties
The NHS ester of Maleimide-PEG12-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Cellular Effects
The this compound, due to its ability to form covalent bonds with biomolecules, can have significant effects on cellular processes. By labeling proteins and other biomolecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with primary amines and thiol groups. The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds, while the maleimide group reacts with thiol groups at pH 6.5-7.5 to form stable thioether bonds .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as the product’s stability and degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific experimental conditions and the biomolecules that the this compound is reacting with .
Metabolic Pathways
The metabolic pathways that this compound is involved in would depend on the specific biomolecules it is reacting with. It could potentially interact with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function would depend on the specific biomolecules it is reacting with. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZLSLPQXOOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756525-92-5 | |
| Record name | Mal-amido--PEG12-NHS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



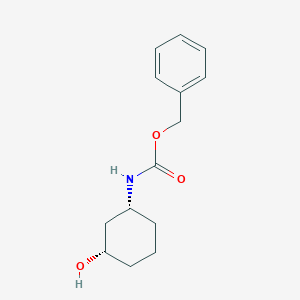





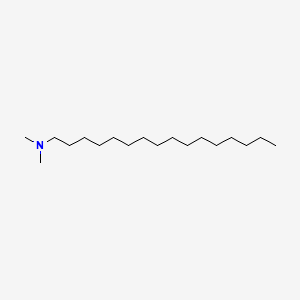
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)
